molecular formula C14H10ClFN4S B15169692 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine CAS No. 917807-94-4

4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine

Cat. No.: B15169692
CAS No.: 917807-94-4
M. Wt: 320.8 g/mol
InChI Key: KBYNGTCITABZBX-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydrazinyl group, a thiazole ring, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Hydrazinyl Group: The hydrazinyl group can be formed by reacting the intermediate with hydrazine hydrate.

    Introduction of the Fluoropyridine Moiety: The final step involves the coupling of the thiazole intermediate with a fluoropyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-chloropyridine
  • 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-bromopyridine
  • 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-iodopyridine

Uniqueness

4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

917807-94-4

Molecular Formula

C14H10ClFN4S

Molecular Weight

320.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C14H10ClFN4S/c15-10-3-1-2-8(6-10)12-13(21-14(19-12)20-17)9-4-5-18-11(16)7-9/h1-7H,17H2,(H,19,20)

InChI Key

KBYNGTCITABZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(SC(=N2)NN)C3=CC(=NC=C3)F

Origin of Product

United States

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